2-(5-Phenylpyrrolidin-3-yl)propan-2-ol
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Overview
Description
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol is an organic compound with the molecular formula C14H15NO It features a pyrrolidine ring substituted with a phenyl group and a hydroxyl group on the propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with an appropriate ketone or aldehyde to form the desired product . Another method includes the reduction of a corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents like halogens, nitrating agents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated aromatic compounds
Scientific Research Applications
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Phenylpyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A structurally similar compound with a phenyl group and a hydroxyl group on a propan-2-ol moiety.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Uniqueness
2-(5-Phenylpyrrolidin-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
146514-37-6 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(5-phenylpyrrolidin-3-yl)propan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-13(2,15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14-15H,8-9H2,1-2H3 |
InChI Key |
PJCYYTDMDDKYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(NC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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